molecular formula C17H23ClN4O2S B10934342 1-(4-chlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

1-(4-chlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Cat. No.: B10934342
M. Wt: 382.9 g/mol
InChI Key: MOSJEHJHSJIDFF-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a 4-chlorobenzyl group, a 1-ethyl-5-methyl-1H-pyrazol-4-yl group, and a sulfonyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves multiple steps:

    Formation of 4-chlorobenzyl chloride: This can be achieved by reacting 4-chlorobenzyl alcohol with thionyl chloride under reflux conditions.

    Synthesis of 1-ethyl-5-methyl-1H-pyrazole: This involves the reaction of ethyl hydrazinecarboxylate with acetylacetone under acidic conditions.

    Sulfonylation: The 1-ethyl-5-methyl-1H-pyrazole is then reacted with chlorosulfonic acid to introduce the sulfonyl group.

    Coupling Reaction: Finally, the 4-chlorobenzyl chloride is reacted with the sulfonylated pyrazole and piperazine in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzyl)-4-(4-methylpiperazin-1-yl)sulfonylbenzene: Similar structure but with a different substituent on the piperazine ring.

    1-(4-chlorobenzyl)-4-(1H-pyrazol-4-yl)sulfonylpiperazine: Lacks the ethyl and methyl groups on the pyrazole ring.

Uniqueness

1-(4-chlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine is unique due to the presence of the 1-ethyl-5-methyl-1H-pyrazol-4-yl group

Properties

Molecular Formula

C17H23ClN4O2S

Molecular Weight

382.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-(1-ethyl-5-methylpyrazol-4-yl)sulfonylpiperazine

InChI

InChI=1S/C17H23ClN4O2S/c1-3-22-14(2)17(12-19-22)25(23,24)21-10-8-20(9-11-21)13-15-4-6-16(18)7-5-15/h4-7,12H,3,8-11,13H2,1-2H3

InChI Key

MOSJEHJHSJIDFF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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